4-Allyl-1-methyl-4-piperidinol
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Overview
Description
4-Allyl-1-methyl-4-piperidinol is a chemical compound with the molecular formula C9H17NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-methyl-4-piperidinol typically involves the reaction of piperidine derivatives with allyl and methyl groups under specific conditions. One common method involves the use of homoallylic amines and electrophiles generated from dimethyl sulfoxide (DMSO) under mild conditions . This method yields 4-chloropiperidines, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-methyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The allyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Allyl-1-methyl-4-piperidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Allyl-1-methyl-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors, such as the chemokine receptor CCR5, which is involved in the entry of HIV into cells . The compound’s structure allows it to bind to these receptors and inhibit their function, thereby exerting its effects.
Comparison with Similar Compounds
4-Allyl-1-methyl-4-piperidinol can be compared with other similar compounds, such as:
4-Chloropiperidines: These compounds share a similar piperidine core but differ in their substituents, leading to different chemical and biological properties.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific combination of allyl and methyl groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
1-methyl-4-prop-2-enylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDSVBJDUGHBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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